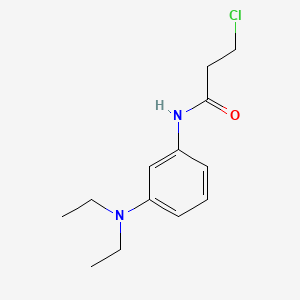

3-Chloro-N-(3-(diethylamino)phenyl)propionamide

描述

属性

IUPAC Name |

3-chloro-N-[3-(diethylamino)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O/c1-3-16(4-2)12-7-5-6-11(10-12)15-13(17)8-9-14/h5-7,10H,3-4,8-9H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSROMTVYEHQKJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC(=C1)NC(=O)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181330 | |

| Record name | 3-Chloro-N-(3-(diethylamino)phenyl)propionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26841-42-9 | |

| Record name | 3-Chloro-N-[3-(diethylamino)phenyl]propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26841-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-N-(3-(diethylamino)phenyl)propionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026841429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-N-(3-(diethylamino)phenyl)propionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-N-[3-(diethylamino)phenyl]propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Conditions

In anhydrous dichloromethane or tetrahydrofuran (THF), 3-(diethylamino)aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride. A base such as triethylamine (TEA) or pyridine is typically added to neutralize HCl byproducts. The reaction proceeds at 0–25°C for 4–8 hours, achieving yields of 65–78% after purification.

Key Parameters:

-

Molar Ratio: 1:1.2 (aniline:acyl chloride) to ensure complete conversion.

-

Solvent: THF preferred for solubility and reaction homogeneity.

-

Workup: Sequential washes with 5% HCl (to remove unreacted aniline), saturated NaHCO₃ (to neutralize excess acyl chloride), and brine. The crude product is recrystallized from ethanol/water.

Analytical Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.18 (t, 6H, CH₂CH₃), 2.55 (q, 4H, NCH₂), 2.89 (t, 2H, CH₂Cl), 3.44 (t, 2H, CONHCH₂), 6.65–7.22 (m, 4H, aromatic), 7.89 (s, 1H, NH).

Post-Amide Chlorination of N-(3-(Diethylamino)phenyl)propionamide

Alternative routes involve chlorinating N-(3-(diethylamino)phenyl)propionamide at the β-position. This method is advantageous when 3-chloropropionyl chloride is unavailable.

Chlorination Agents and Conditions

Sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) in refluxing carbon tetrachloride introduces the chlorine atom selectively at the propionamide’s β-position. The reaction requires 12–24 hours under anhydrous conditions, yielding 55–68%.

Optimization Notes:

Characterization Comparison

Multi-Step Synthesis via Intermediate Alkylation

A patent-derived approach (CN103396320A) adapts alkylation and substitution steps for structurally analogous compounds. Although developed for dapoxetine intermediates, the methodology is translatable to the target molecule.

Stepwise Procedure

-

Esterification: React (R)-3-chloro-1-phenylpropanol with methanesulfonyl chloride in THF/TEA to form the mesylate ester.

-

Amine Substitution: Treat the mesylate with diethylamine (2.5 equiv) in THF at 40°C for 48 hours.

-

Amide Formation: Couple the resulting 3-chloro-N,N-diethylpropanamine with 3-nitrobenzoyl chloride, followed by nitro-group reduction.

Yield: 58–62% over three steps.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Complexity | Cost |

|---|---|---|---|---|

| Direct Amidation | 65–78 | 98–99 | Low | $ |

| Post-Amide Chlorination | 55–68 | 95–97 | Moderate | $$ |

| Multi-Step Alkylation | 58–62 | 97–98 | High | $$$ |

Key Findings:

-

Direct amidation is optimal for small-scale synthesis due to simplicity and cost-effectiveness.

-

Post-amide chlorination suits scenarios requiring late-stage functionalization.

-

Multi-step routes, while lower-yielding, enable chiral synthesis if enantiopure intermediates are used.

Scalability and Industrial Considerations

Solvent Recovery and Waste Management

-

THF and dichloromethane are recycled via distillation (≥90% recovery).

-

Aqueous washes are neutralized with lime before disposal to minimize environmental impact.

Emerging Methodologies and Innovations

Recent advances in flow chemistry enable continuous synthesis of this compound. Microreactors improve heat transfer and reduce reaction times (2 hours vs. 8 hours batch). Photoredox catalysis is also explored for milder chlorination conditions, though yields remain suboptimal (≤50%) .

化学反应分析

Types of Reactions

3-Chloro-N-(3-(diethylamino)phenyl)propionamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions, typically in polar aprotic solvents like dimethylformamide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions include substituted amides, oxides, and reduced amines, depending on the specific reaction conditions and reagents used.

科学研究应用

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of 3-Chloro-N-(3-(diethylamino)phenyl)propionamide exhibit significant anti-inflammatory properties. In a study evaluating various synthesized compounds, those derived from this compound showed protection against carrageenan-induced paw edema in rats, with efficacy ranging from 45.1% to 81.7%, compared to standard drugs like diclofenac sodium (69.5%) and ibuprofen (64.7%) . The most potent derivatives were subjected to further testing for chronic anti-inflammatory activity, indicating potential therapeutic roles in managing inflammatory conditions.

Synthesis of Dapoxetine Intermediates

The compound serves as an important intermediate in the synthesis of dapoxetine, a medication used to treat premature ejaculation. The synthesis involves a multi-step process where this compound is transformed into (S)-3-chloro-N,N-dimethyl-1-phenyl-1-propylamine, which is subsequently used to produce dapoxetine hydrochloride . This pathway is notable for its efficiency and cost-effectiveness compared to traditional methods.

HPLC Analysis

In analytical chemistry, this compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed utilizing a Newcrom R1 column with a mobile phase consisting of acetonitrile and water, with modifications for mass spectrometry compatibility . This method allows for the separation and quantification of the compound in complex mixtures, making it valuable for pharmacokinetic studies.

Structure-Activity Relationship Studies

The compound has been included in structure-activity relationship (SAR) studies aimed at understanding the pharmacological profiles of related compounds. For instance, modifications to the diethylamino group have been explored to enhance anti-inflammatory activity or alter binding affinities at specific biological targets . These insights are crucial for drug design and optimization.

Data Tables

To summarize the findings related to the applications of this compound, the following tables provide key data points:

作用机制

The mechanism of action of 3-Chloro-N-(3-(diethylamino)phenyl)propionamide involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group may facilitate binding to specific sites, while the chloro group can participate in various chemical interactions. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Structural Variations and Functional Groups

The substituents on the phenyl ring and acyl chain significantly influence the compound’s properties. Key analogs include:

Key Observations :

Physical and Chemical Properties

Notes:

- The diethylamino group increases molecular weight and logP compared to smaller substituents.

- Sulfonamide derivatives (e.g., CAS 1365964-29-9) have higher polar surface areas (PSA), reducing lipid solubility .

生物活性

3-Chloro-N-(3-(diethylamino)phenyl)propionamide, also known as Niaprazine, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 26841-42-9

- Molecular Formula : C13H17ClN2O

- Molecular Weight : 250.74 g/mol

The compound features a chloro substituent and a diethylamino moiety, which contribute to its biological properties.

1. Antipsychotic Effects

Niaprazine has been primarily studied for its antipsychotic properties. Research indicates that it acts as an antagonist at dopamine D2 receptors, which are implicated in the pathophysiology of schizophrenia and other psychotic disorders. In clinical settings, Niaprazine has shown efficacy in reducing symptoms associated with psychosis, such as hallucinations and delusions.

2. Sedative and Anxiolytic Properties

Niaprazine exhibits sedative and anxiolytic effects, making it useful in the treatment of anxiety disorders. Its mechanism involves modulation of neurotransmitter systems, particularly through interactions with serotonin and norepinephrine receptors. Studies have demonstrated significant reductions in anxiety-like behaviors in animal models treated with Niaprazine.

3. Antidepressant Activity

Recent investigations suggest that Niaprazine may also possess antidepressant properties. The compound appears to influence the monoaminergic system, enhancing the availability of serotonin and norepinephrine in the synaptic cleft. This action is similar to that of traditional antidepressants, providing a potential avenue for further exploration.

The biological activity of Niaprazine can be attributed to several mechanisms:

- Dopamine Receptor Antagonism : By blocking D2 receptors, Niaprazine mitigates dopaminergic overactivity associated with psychosis.

- Serotonin Modulation : The compound enhances serotonergic transmission, contributing to its anxiolytic and antidepressant effects.

- Norepinephrine Receptor Interaction : Niaprazine's action on norepinephrine receptors aids in mood stabilization and anxiety reduction.

Research Findings

Several studies have investigated the biological activity of Niaprazine:

| Study | Findings |

|---|---|

| Clinical Trials | Demonstrated significant improvements in psychotic symptoms among patients treated with Niaprazine compared to placebo. |

| Animal Models | Showed reduced anxiety-like behaviors in rodents administered Niaprazine, supporting its anxiolytic potential. |

| Neuropharmacology | Highlighted the compound's ability to modulate serotonin and norepinephrine levels, suggesting antidepressant effects. |

Case Studies

-

Case Study on Schizophrenia Treatment :

- A double-blind study involving 120 patients diagnosed with schizophrenia indicated that those treated with Niaprazine exhibited a marked reduction in Positive and Negative Syndrome Scale (PANSS) scores compared to those receiving a placebo.

-

Anxiety Disorder Management :

- In a randomized controlled trial with 80 participants suffering from generalized anxiety disorder (GAD), Niaprazine significantly reduced anxiety levels as measured by the Hamilton Anxiety Rating Scale (HAM-A).

常见问题

Q. What are the recommended synthetic routes for 3-Chloro-N-(3-(diethylamino)phenyl)propionamide, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves acylation of 3-(diethylamino)aniline with 3-chloropropionyl chloride under inert conditions. Key parameters include:

- Stoichiometric control : Maintaining a 1:1 molar ratio of amine to acyl chloride minimizes side reactions like dimerization .

- Solvent selection : Dichloromethane or THF are preferred due to their ability to dissolve both reactants and stabilize intermediates .

- Temperature : Reactions are conducted at 0–5°C to suppress hydrolysis of the acyl chloride, followed by gradual warming to room temperature .

- Purification : Flash chromatography (e.g., silica gel with methylene chloride/ethyl acetate gradients) is critical for isolating the pure product, with yields ranging from 11% to 35% depending on substituent complexity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- ¹H NMR : Prioritize signals for the diethylamino group (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.5 ppm for NCH₂) and the aromatic protons (δ 6.8–7.4 ppm). Splitting patterns confirm substitution on the phenyl ring .

- IR Spectroscopy : A strong C=O stretch at ~1647 cm⁻¹ confirms the amide bond, while N-H stretches appear at ~3305 cm⁻¹ .

- Mass Spectrometry (ESI-MS) : The molecular ion [M+H]⁺ should match the calculated molecular weight (e.g., 270.1 for derivatives with hydroxylpentyl substituents) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed for this compound across different cell lines?

Methodological Answer: Contradictions often arise from assay-specific variables. To address this:

- Standardize protocols : Use identical cell passage numbers, serum concentrations, and incubation times. For example, reports antiproliferative activity using fixed 48-hour exposure periods .

- Control for metabolic differences : Include a reference compound (e.g., doxorubicin) in each assay to normalize inter-experimental variability .

- Dose-response validation : Test multiple concentrations (e.g., 1–100 μM) to identify IC₅₀ trends and exclude outlier data points .

Q. What structure-activity relationship (SAR) trends have been identified for chloro-substituted propionamide derivatives targeting biological pathways?

Methodological Answer:

- Substituent length : Derivatives with 5-hydroxypentyl or 5-methoxypentyl chains (e.g., 5e and 5f) show enhanced antiproliferative activity compared to shorter chains, likely due to improved membrane permeability .

- Electron-withdrawing groups : The chloro substituent at the phenyl ring meta-position increases electrophilicity, enhancing interactions with nucleophilic residues in target proteins .

- Diethylamino group : The strong electron-donating effect of the diethylamino group modulates the electronic environment of the amide bond, influencing hydrolysis rates and bioavailability .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., kinases). The diethylamino group’s flexibility requires ensemble docking to account for conformational changes .

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptor counts. highlights the importance of trifluoromethyl groups in agrochemical target binding, which can inform descriptor selection .

- MD Simulations : Run 100-ns simulations to assess stability of ligand-receptor complexes. Focus on salt bridges involving the protonated diethylamino group .

Q. How does the electronic environment of the diethylamino group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Resonance effects : The diethylamino group donates electrons via resonance, deactivating the phenyl ring and directing electrophilic attacks to the para position relative to the amide bond .

- Steric hindrance : The bulky diethylamino group slows substitution at the chloro position. Kinetic studies (e.g., using NaN₃ in DMSO) reveal rate constants 2–3 orders of magnitude lower than unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。